molecular formula C11H9BrO2S B14449491 6-Bromo-3-(2-sulfanylethyl)-2h-chromen-2-one CAS No. 79043-29-1

6-Bromo-3-(2-sulfanylethyl)-2h-chromen-2-one

Cat. No.: B14449491
CAS No.: 79043-29-1
M. Wt: 285.16 g/mol
InChI Key: ALOKADKMORMDEA-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromine atom at the 6th position and a sulfanylethyl group at the 3rd position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one typically involves the following steps:

    Thioether Formation: The sulfanylethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiol (e.g., ethanethiol) with a halogenated precursor (e.g., 3-bromo-2H-chromen-2-one) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and thioether formation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc, acetic acid.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: 3-(2-sulfanylethyl)-2H-chromen-2-one.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-butoxy-2-fluorophenylboronic acid: Similar in structure but with different substituents.

    6-Bromo-3-ethoxy-2-fluorobenzeneboronic acid: Another structurally related compound with different functional groups.

Uniqueness

6-Bromo-3-(2-sulfanylethyl)-2H-chromen-2-one is unique due to the presence of both a bromine atom and a sulfanylethyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

79043-29-1

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

6-bromo-3-(2-sulfanylethyl)chromen-2-one

InChI

InChI=1S/C11H9BrO2S/c12-9-1-2-10-8(6-9)5-7(3-4-15)11(13)14-10/h1-2,5-6,15H,3-4H2

InChI Key

ALOKADKMORMDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)CCS

Origin of Product

United States

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